3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
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Overview
Description
3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is a complex organic compound with a unique structure. It features a butenone backbone with a cyclohexyl group that is highly substituted, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps. One common method includes the aldol condensation of a suitable aldehyde with a ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as distillation, crystallization, and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme-mediated transformations and interactions with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethylcyclohexyl)-, (3E)-: Lacks the methylene group, making it less reactive.
3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (2E)-: Different geometric isomer with distinct reactivity.
Uniqueness
The presence of the methylene group and the specific geometric configuration (3E) make 3-Buten-2-one, 4-((1R,3S)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- unique. These features contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
CAS No. |
89888-04-0 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1R,3S)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13+/m0/s1 |
InChI Key |
MVPDTCQYNRKWJA-MDQMCFMNSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
Origin of Product |
United States |
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